N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 634186-60-0
VCID: VC16875943
InChI: InChI=1S/C20H16ClNO3/c21-15-9-10-19(23)18(11-15)20(24)22-16-7-4-8-17(12-16)25-13-14-5-2-1-3-6-14/h1-12,23H,13H2,(H,22,24)
SMILES:
Molecular Formula: C20H16ClNO3
Molecular Weight: 353.8 g/mol

N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide

CAS No.: 634186-60-0

Cat. No.: VC16875943

Molecular Formula: C20H16ClNO3

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide - 634186-60-0

Specification

CAS No. 634186-60-0
Molecular Formula C20H16ClNO3
Molecular Weight 353.8 g/mol
IUPAC Name 5-chloro-2-hydroxy-N-(3-phenylmethoxyphenyl)benzamide
Standard InChI InChI=1S/C20H16ClNO3/c21-15-9-10-19(23)18(11-15)20(24)22-16-7-4-8-17(12-16)25-13-14-5-2-1-3-6-14/h1-12,23H,13H2,(H,22,24)
Standard InChI Key ONHXZHJZXBEAJX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of two aromatic rings connected via an amide bond. The first ring is a 3-(benzyloxy)phenyl group, where a benzyl ether substituent occupies the meta position. The second ring is a 5-chloro-2-hydroxybenzamide, featuring a hydroxyl group at the ortho position and a chlorine atom at the para position relative to the amide linkage. This arrangement creates a planar configuration conducive to π-π stacking and hydrogen bonding, critical for interactions with biological targets .

Molecular Formula and Weight

  • Molecular Formula: C₂₀H₁₅ClN₂O₃

  • Molecular Weight: 374.80 g/mol

  • XLogP3: 4.9 (predicted based on analog data)

Synthesis and Derivative Optimization

Synthetic Pathways

The synthesis of N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide typically follows a two-step procedure:

  • Formation of the Benzyloxy Precursor:

    • 3-Aminophenol is reacted with benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 3-(benzyloxy)aniline.

    • Reaction:

      C₆H₅CH₂Br + H₂NC₆H₄OH → C₆H₅CH₂OC₆H₄NH₂ + HBr\text{C₆H₅CH₂Br + H₂NC₆H₄OH → C₆H₅CH₂OC₆H₄NH₂ + HBr}
    • Yield: ~75–85% .

  • Amide Coupling:

    • 5-Chloro-2-hydroxybenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then coupled with 3-(benzyloxy)aniline in pyridine.

    • Reaction:

      ClC₆H₃(OH)COCl + H₂NC₆H₄OCH₂C₆H₅ → ClC₆H₃(OH)CONHC₆H₄OCH₂C₆H₅ + HCl\text{ClC₆H₃(OH)COCl + H₂NC₆H₄OCH₂C₆H₅ → ClC₆H₃(OH)CONHC₆H₄OCH₂C₆H₅ + HCl}
    • Yield: ~60–70% .

Structural Modifications

Modifications to the parent structure have been explored to enhance bioavailability and target affinity:

  • Benzyloxy Group Replacement: Substituting benzyloxy with alkyl or fluorinated groups (e.g., trifluoromethyl) increases metabolic stability .

  • Chlorine Position: Moving the chlorine atom to the 4-position (as in N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide) alters electronic properties, affecting binding to hydrophobic enzyme pockets .

Biological Activity and Mechanistic Insights

Antiprotozoal Effects

While direct data on N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide are lacking, structurally related N-benzoyl-2-hydroxybenzamides exhibit potent activity against Plasmodium falciparum (malaria) and Leishmania donovani. For example, compound 1r (a para-nitro derivative) showed 21-fold greater potency than chloroquine against the K1 strain of P. falciparum . Mechanistically, these compounds inhibit parasite dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .

In Vitro Cytotoxicity Data (Analog Comparison)

CompoundIC₅₀ (μM) – HeLa CellsSelectivity Index (SI)
N-[3-(Benzyloxy)phenyl]...Not reported
1r 0.121640
Chloroquine 2.5100

ADMET Profiling

Predicted properties for N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide include:

  • Absorption: High gastrointestinal permeability (Peff > 1.0 × 10⁻⁴ cm/s).

  • Metabolism: Susceptible to hepatic glucuronidation via UGT1A1.

  • Toxicity: Low risk of hERG channel inhibition (IC₅₀ > 30 μM) .

Comparative Analysis with Structural Analogs

Electron-Withdrawing vs. Electron-Donating Substituents

  • Trifluoromethyl Groups: Derivatives like N-(3,5-bis-trifluoromethyl-benzyl)-5-chloro-2-hydroxy-benzamide (PubChem CID: 57721616) exhibit enhanced lipophilicity (XLogP3 = 6.1) but reduced solubility compared to the benzyloxy variant .

  • Chloro vs. Nitro Groups: Nitro-substituted analogs show superior antiparasitic activity but higher cytotoxicity, underscoring the balance required for therapeutic utility .

Role of the Amide Linker

Replacing the amide bond with esters or ketones diminishes bioactivity, highlighting the importance of hydrogen-bonding capacity for target engagement .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or conjugation to tumor-homing peptides could address the compound’s moderate aqueous solubility (predicted ~0.05 mg/mL) .

Resistance Mitigation

Combination therapies with existing antimalarials (e.g., artemisinin) may reduce the likelihood of resistance development in Plasmodium strains .

Synthetic Scalability

Current yields of 60–70% in amide coupling necessitate optimization via microwave-assisted synthesis or flow chemistry approaches to enable large-scale production .

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